molecular formula C11H10N6O3S B2782308 N-(5-methylisoxazol-3-yl)-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide CAS No. 877630-28-9

N-(5-methylisoxazol-3-yl)-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide

Cat. No. B2782308
CAS RN: 877630-28-9
M. Wt: 306.3
InChI Key: ZZJNJTSDGKHJRL-UHFFFAOYSA-N
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Description

N-(5-methylisoxazol-3-yl)-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide is a useful research compound. Its molecular formula is C11H10N6O3S and its molecular weight is 306.3. The purity is usually 95%.
BenchChem offers high-quality N-(5-methylisoxazol-3-yl)-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-methylisoxazol-3-yl)-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antibacterial Properties

The sulfonamide group present in ZINC04249683 is responsible for its antibacterial activity. These sulfonamide drugs act as competitive inhibitors of the enzyme dihydropteroatesynthetase, which is involved in folate synthesis in bacteria. By disrupting the bacterial utilization of para amino benzoic acid (PABA), they inhibit bacterial growth and multiplication. Sulfonamides are commonly used to treat sinus infections, urinary tract infections, and other bacterial ailments .

Impurity F Synthesis

During the synthesis of ZINC04249683, several impurities are identified, including impurity F. Although it appears in minute quantities, its identification is crucial. Researchers have developed a method to synthesize impurity F, aiding its detection during the production of sulfonamide drugs. The synthetic route for impurity F is challenging due to the compound’s formation during most synthetic methods .

Nanomaterial Applications

ZnO nanostructured materials, including nanoparticles (NPs), have gained prominence. ZINC04249683, with its unique properties, could contribute to this field. ZnO NPs exhibit biocompatibility, low toxicity, and cost-effectiveness. Researchers have explored their applications in various areas, such as opto-electronics, cosmetics, and agriculture. Additionally, ZnO NPs have photocatalytic properties and find use in environmental remediation .

Biomedical Applications

ZINC04249683’s potential extends to biomedical fields. Researchers have investigated its role in drug delivery systems, wound healing, and tissue engineering. The compound’s properties make it an attractive candidate for targeted drug release and tissue regeneration .

Green Synthesis

Green synthesis methods, utilizing plant extracts, have been explored for ZnO NPs. These eco-friendly approaches offer sustainable alternatives to traditional chemical synthesis. Investigating ZINC04249683’s compatibility with green synthesis could yield valuable insights .

Modification Strategies

Researchers have modified ZnO NPs by incorporating organic (carboxylic acids, silanes) and inorganic (metal oxides) compounds. These modifications enhance specific properties, making ZINC04249683 more versatile for various applications .

properties

IUPAC Name

N-(5-methyl-1,2-oxazol-3-yl)-2-[(4-oxo-1,5-dihydropyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N6O3S/c1-5-2-7(17-20-5)13-8(18)4-21-11-14-9-6(3-12-16-9)10(19)15-11/h2-3H,4H2,1H3,(H,13,17,18)(H2,12,14,15,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZJNJTSDGKHJRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)CSC2=NC3=C(C=NN3)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-methylisoxazol-3-yl)-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide

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